3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H12BrNS It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a thiophen-2-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-bromo-4-methylaniline with thiophen-2-ylmethylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of new aniline derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Scientific Research Applications
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring and bromine atom can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary based on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.
4-Bromo-3-methyl-N-(thiophen-2-ylmethyl)aniline: Similar structure but different substitution pattern, which can affect its reactivity and applications.
2-Bromo-4-methylaniline: Another isomer with different substitution, leading to distinct chemical properties and uses.
Uniqueness
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the thiophen-2-ylmethyl group. This combination imparts specific electronic and steric properties that enhance its utility in various chemical reactions and applications. The thiophene ring, in particular, contributes to its potential as a building block in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
YKAGTZHFLARJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CS2)Br |
Origin of Product |
United States |
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